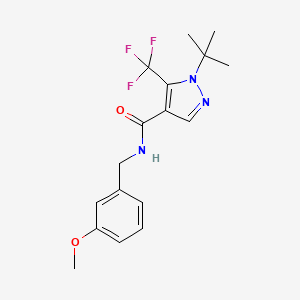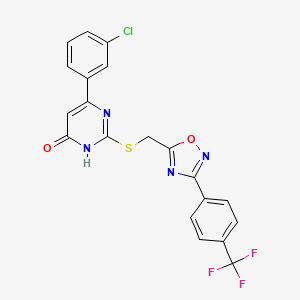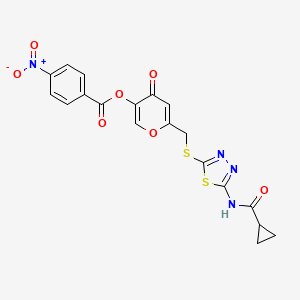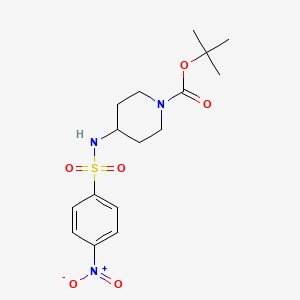![molecular formula C24H22BrNO2 B3013951 (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide CAS No. 477889-36-4](/img/structure/B3013951.png)
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide” is a complex organic compound. It contains a bromobenzyl group, a phenyl group, and a methylbenzyl group . The compound is likely to be a solid at room temperature .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the bromobenzyl group, the phenyl group, and the methylbenzyl group . The exact synthesis would depend on the starting materials and the desired route of synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with the bromobenzyl, phenyl, and methylbenzyl groups all contributing to the overall structure . The presence of the bromine atom would likely make the compound quite heavy .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could potentially be replaced with another group in a substitution reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its melting point, boiling point, and solubility would all be determined by the specific arrangement of atoms in the molecule .
Aplicaciones Científicas De Investigación
Photodynamic Therapy Application
The compound is investigated for its potential in photodynamic therapy, especially in the treatment of cancer. A study synthesized and characterized new zinc phthalocyanine derivatives, noting their significant properties such as high singlet oxygen quantum yield, good fluorescence, and appropriate photodegradation quantum yield. These properties make it an effective Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Compounds related to (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide have shown antimicrobial properties. For example, derivatives containing 1,2,3-thiadiazole and 1,2,3-selenadiazole rings were evaluated for their antimicrobial activity against various pathogens. Moreover, their low genotoxicity combined with strong antimicrobial activity suggests potential applications as antibiotics (Al-Smadi et al., 2019).
Synthesis and Characterization in Organic Chemistry
The compound plays a role in the synthesis and characterization of various organic compounds. One study discussed the synthesis of 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, highlighting its antimicrobial activities and potential as a drug candidate (Ustabaş et al., 2020).
Applications in Material Science
The bromobenzyl moiety in the compound's structure is used in material science research. For instance, the study on the degradation of polymers through Grignard-Wurtz reaction of partially α-brominated 1,4-polybutadiene illustrates its role in the modification and understanding of polymer properties (Hummel & Kathan, 1983).
Catalysis and Chemical Reactions
The compound is relevant in studies of catalysis and chemical reactions. One example is the synthesis of multisubstituted triphenylenes and phenanthrenes using o-bromobenzyl alcohol in a palladium-catalyzed cascade reaction, showcasing its utility in the synthesis of complex organic molecules (Iwasaki et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-[(4-methylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrNO2/c1-18-2-4-20(5-3-18)16-26-24(27)15-10-19-8-13-23(14-9-19)28-17-21-6-11-22(25)12-7-21/h2-15H,16-17H2,1H3,(H,26,27)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEKUIYBQSXCEM-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N,N-diallylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B3013869.png)
![N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B3013870.png)

![4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride](/img/structure/B3013874.png)

![4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B3013878.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B3013879.png)



![7-methoxy-5-(pyridin-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3013888.png)
![2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(methylethyl) acetamide](/img/structure/B3013889.png)
![4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3013890.png)
![Methyl 5-methyl-4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B3013891.png)